1,1-Diaminopropan-1-ol
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Overview
Description
1,1-Diaminopropan-1-ol is an organic compound with the molecular formula C3H10N2O It is a versatile molecule featuring both amine and alcohol functional groups, making it a valuable intermediate in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using magnesium sulfate or mixed metal oxide catalysts under mild and neutral conditions to afford the corresponding β-amino alcohols in excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Propanal and propanoic acid.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
1,1-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diaminopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal applications, it may act on specific receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
1,3-Diaminopropan-2-ol: Another compound with similar functional groups but different structural arrangement.
Ethanolamine: A simpler molecule with one amine and one alcohol group.
2-Amino-1-propanol: A compound with an amine and alcohol group on adjacent carbon atoms.
Uniqueness: 1,1-Diaminopropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual amine and alcohol functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various applications.
Properties
CAS No. |
50852-39-6 |
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Molecular Formula |
C3H10N2O |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
1,1-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c1-2-3(4,5)6/h6H,2,4-5H2,1H3 |
InChI Key |
LSRUBRSFDNKORM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)(N)O |
Origin of Product |
United States |
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